(4Z)-2-benzyl-4-[2-(4'-chlorobiphenyl-4-yl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a biphenyl group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a benzyl-substituted pyrazolone with a diazonium salt derived from 4-chloro-[1,1’-biphenyl]-4-amine. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-chlorophenol: Shares the benzyl and chloro substituents but lacks the pyrazolone core.
4-Chloro-2-benzylphenol: Similar structure but with different functional groups.
Biphenyl derivatives: Compounds with similar biphenyl structures but different substituents.
Uniqueness
2-Benzyl-4-(2-{4’-chloro-[1,1’-biphenyl]-4-yl}diazen-1-yl)-5-methyl-1H-pyrazol-3-one is unique due to its combination of a pyrazolone core, a biphenyl group, and a chloro substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H19ClN4O |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
2-benzyl-4-[[4-(4-chlorophenyl)phenyl]diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H19ClN4O/c1-16-22(23(29)28(27-16)15-17-5-3-2-4-6-17)26-25-21-13-9-19(10-14-21)18-7-11-20(24)12-8-18/h2-14,27H,15H2,1H3 |
InChI Key |
BPJBGBUITJEVSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)CC2=CC=CC=C2)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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